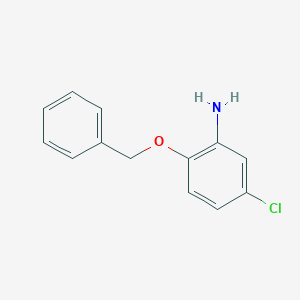![molecular formula C24H24N4O2S B499135 N-{4-[3-ACETYL-1-(4-METHYLPHENYL)-5-(3-METHYLTHIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE](/img/structure/B499135.png)
N-{4-[3-ACETYL-1-(4-METHYLPHENYL)-5-(3-METHYLTHIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[3-ACETYL-1-(4-METHYLPHENYL)-5-(3-METHYLTHIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-ACETYL-1-(4-METHYLPHENYL)-5-(3-METHYLTHIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with acyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[3-ACETYL-1-(4-METHYLPHENYL)-5-(3-METHYLTHIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or triazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-{4-[3-ACETYL-1-(4-METHYLPHENYL)-5-(3-METHYLTHIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-{4-[3-ACETYL-1-(4-METHYLPHENYL)-5-(3-METHYLTHIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind with high affinity to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methylphenyl)acetamide: Shares the acetamide moiety but lacks the triazole and thiophene rings.
N-(4-Acetyl-2-methylphenyl)acetamide: Similar structure with an additional acetyl group on the phenyl ring.
N-(4-{[4-(Acetylamino)-3-methylphenyl]sulfonyl}phenyl)acetamide: Contains a sulfonyl group, adding to its chemical complexity.
Uniqueness
N-{4-[3-ACETYL-1-(4-METHYLPHENYL)-5-(3-METHYLTHIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE is unique due to its combination of a triazole ring, a thiophene ring, and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C24H24N4O2S |
|---|---|
Peso molecular |
432.5g/mol |
Nombre IUPAC |
N-[4-[5-acetyl-2-(4-methylphenyl)-3-(3-methylthiophen-2-yl)-3H-1,2,4-triazol-4-yl]phenyl]acetamide |
InChI |
InChI=1S/C24H24N4O2S/c1-15-5-9-21(10-6-15)28-24(22-16(2)13-14-31-22)27(23(26-28)17(3)29)20-11-7-19(8-12-20)25-18(4)30/h5-14,24H,1-4H3,(H,25,30) |
Clave InChI |
MXTOZMICWYENAR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(N(C(=N2)C(=O)C)C3=CC=C(C=C3)NC(=O)C)C4=C(C=CS4)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C(N(C(=N2)C(=O)C)C3=CC=C(C=C3)NC(=O)C)C4=C(C=CS4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methoxyphenoxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B499054.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-propoxybenzamide](/img/structure/B499055.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B499056.png)
![3,4,5-trimethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B499057.png)
![2-bromo-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B499058.png)
![2-(2-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B499059.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]cyclopropanecarboxamide](/img/structure/B499060.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B499062.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-methylbenzamide](/img/structure/B499065.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B499066.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B499067.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B499068.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-fluorobenzamide](/img/structure/B499071.png)

